5-(4-Aminophenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Aminophenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H13NO2. It is characterized by a cyclohexane ring substituted with an aminophenyl group and two keto groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)cyclohexane-1,3-dione typically involves the reaction of 4-aminobenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after cyclization and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Aminophenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)cyclohexane-1,3-dione
- 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
- 5-(4-Nitrophenyl)cyclohexane-1,3-dione
Uniqueness
5-(4-Aminophenyl)cyclohexane-1,3-dione is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-aminophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERQNZIFFMRNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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